(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one
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Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and where it is commonly found or used.
Synthesis Analysis
This involves the methods used to synthesize the compound in the lab. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure. The yield and purity of the product are also important.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction. The mechanism of the reaction may also be studied.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties could include acidity or basicity, reactivity with other substances, and stability.Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes safety measures to be taken while handling the compound and first aid measures in case of exposure.
Future Directions
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Please note that the availability of this information depends on how much research has been done on the specific compound. For a comprehensive analysis, you may need to consult multiple sources or perform experimental studies. Always ensure to follow safety guidelines when handling chemical substances.
properties
IUPAC Name |
(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-13-8-7-12(15)14(13)11(9-16-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEHIYMWPAQEIR-AAEUAGOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)N1C(CO2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)N1[C@@H](CO2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929916 |
Source
|
Record name | 7a-Methyl-3-phenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70929916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one | |
CAS RN |
137869-70-6 |
Source
|
Record name | 7a-Methyl-3-phenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70929916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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